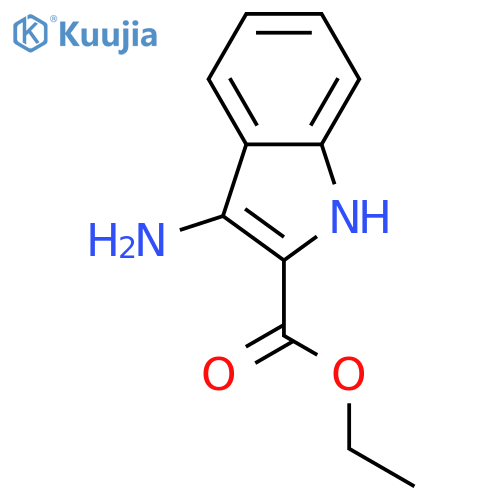

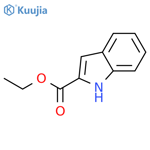

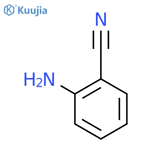

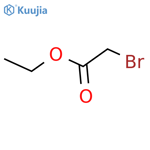

Synthesis of 5H-pyrimido[5,4-b]indole derivatives and related compounds

,

Anales de Quimica,

1985,

81(3),

267-70